Fucoserratene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

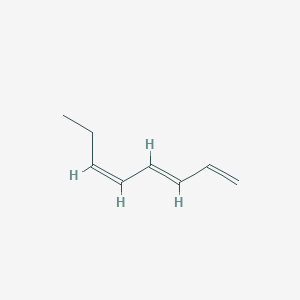

Fucoserratene is an organic compound with the molecular formula C8H12 It is a type of triene, which means it contains three double bonds within its carbon chain The specific configuration of these double bonds is indicated by the (3E,5Z) notation, which describes the geometric isomerism of the compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fucoserratene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired triene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the triene. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the triene from simpler precursors, such as alkenes or alkynes. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.

化学反応の分析

Oxidation

-

Fucoserratene undergoes oxidation at specific double bonds. For example:

| Reaction | Reagents | Products |

|---|---|---|

| Epoxidation | mCPBA | 1,2-Epoxide derivatives |

| Ozonolysis | O₃, then Zn/H₂O | Aldehydes/Ketones |

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the least substituted double bond (C5–C6) first, yielding mono- or dihydro derivatives .

Electrophilic Addition

-

Halogens (e.g., Br₂) add across double bonds in a stepwise manner. The central double bond (C3–C4) reacts preferentially due to higher electron density .

Thermal and Photochemical Behavior

-

Electrocyclization : Under heat (≥150°C), this compound undergoes a 6π-electrocyclic ring closure to form bicyclic terpenes. UV irradiation induces similar transformations at lower temperatures .

-

Polymerization : Prolonged heating leads to cross-linking via radical intermediates, forming oligomers with applications in materials science.

Reaction Kinetics and Thermodynamics

The kinetics of this compound’s reactions align with mass-action principles , where reaction rates depend on phase-dependent coefficients rather than density differences. For example:

-

Oxidation rates correlate with solvent polarity, as polarized transition states stabilize better in polar media .

-

Activation parameters (Δ‡H and Δ‡S) for epoxidation indicate a concerted mechanism with moderate steric hindrance .

Comparative Reactivity

This compound’s reactivity differs from related trienes due to its isomerism:

科学的研究の応用

Chemical Applications

1. Synthesis of Organic Molecules

Fucoserratene serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate for creating more complex organic compounds. Researchers utilize methods such as alkyne metathesis and the Wittig reaction to synthesize derivatives of this compound, which can then be modified for specific applications.

2. Reaction Mechanisms

this compound undergoes several types of reactions:

- Oxidation: Can yield epoxides or other oxygen-containing derivatives.

- Reduction: Converts the triene into alkanes or other saturated compounds.

- Substitution: The compound's double bonds can react with halogens or electrophiles.

Biological Applications

1. Pheromone Activity

this compound is recognized as a sex pheromone produced by certain marine algae. It plays a critical role in the reproductive processes of these organisms by facilitating communication and attracting mates .

2. Enzyme Interactions

Research indicates that this compound may interact with various enzymes and biomolecules, suggesting potential biological activity that could be harnessed for therapeutic purposes. Its ability to modulate enzyme activity is under investigation for implications in drug development.

Medicinal Applications

1. Therapeutic Potential

Ongoing studies are exploring the therapeutic applications of this compound in drug development. Its unique chemical properties may lead to the discovery of new treatments for various diseases, including metabolic disorders and cancers.

2. Antidiabetic Properties

Preliminary studies have suggested that compounds related to this compound may exhibit antidiabetic effects. For instance, extracts containing this compound have shown potential in lowering blood glucose levels in animal models .

Industrial Applications

1. Fragrance and Flavor Production

this compound is utilized in the fragrance and flavor industries due to its pleasant scent profile. Its incorporation into consumer products enhances sensory appeal, making it a sought-after ingredient in perfumes and food flavorings.

2. Specialty Chemicals

The compound is also used in producing specialty chemicals that serve various industrial purposes, including cosmetics and personal care products.

Case Studies

Case Study 1: Pheromone Communication

In marine ecosystems, this compound has been documented as a key pheromone that influences mating behaviors among algae species. Studies have shown that its release triggers specific responses in nearby organisms, enhancing reproductive success rates .

Case Study 2: Antidiabetic Research

A study involving animal models demonstrated that this compound-containing extracts significantly reduced blood glucose levels during glucose tolerance tests. This finding highlights its potential as a natural therapeutic agent for diabetes management .

作用機序

The mechanism of action of Fucoserratene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

類似化合物との比較

Similar Compounds

Some compounds similar to Fucoserratene include:

(3E,5Z)-2,6-dimethyl-1,3,5-octatriene: A triene with additional methyl groups.

(3E,5Z)-undeca-1,3,5-triene: A longer triene with similar double bond configuration.

Uniqueness

This compound is unique due to its specific geometric isomerism and the resulting chemical properties. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

特性

CAS番号 |

33580-05-1 |

|---|---|

分子式 |

C8H12 |

分子量 |

108.18 g/mol |

IUPAC名 |

(3E,5Z)-octa-1,3,5-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6- |

InChIキー |

HOXGZVUCAYFWGR-YMBWGVAGSA-N |

SMILES |

CCC=CC=CC=C |

異性体SMILES |

CC/C=C\C=C\C=C |

正規SMILES |

CCC=CC=CC=C |

純度 |

90% min. |

同義語 |

1,3E,5Z-Octatriene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。